molecular formula C15H13BrN2O2 B5818240 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide

3-bromo-N'-(3-methoxybenzylidene)benzohydrazide

Cat. No. B5818240
M. Wt: 333.18 g/mol
InChI Key: ZQNUQYCTIMLQFI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-(3-methoxybenzylidene)benzohydrazide, also known as Br-MBB, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Br-MBB belongs to the class of hydrazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide involves the inhibition of various enzymes and proteins that play a crucial role in cancer cell survival. 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of topoisomerase II, a crucial enzyme that is involved in DNA replication and cell division. It also inhibits the activity of certain proteins that are involved in the regulation of cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins.
Biochemical and Physiological Effects:
3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been found to induce significant biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. It also induces cell cycle arrest by inhibiting the activity of CDKs and cyclins, leading to the accumulation of cells in the G2/M phase of the cell cycle.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide is its high selectivity towards cancer cells, with minimal toxicity towards normal cells. This makes it an ideal candidate for the development of anti-cancer drugs. However, one of the major limitations of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. This can be overcome by developing suitable formulations or analogs that have better solubility and bioavailability.

Future Directions

There are several future directions for the research on 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide. One of the major areas of research is the development of analogs that have improved solubility and bioavailability. Another area of research is the elucidation of the exact mechanism of action of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide, which can help in the development of more potent and selective anti-cancer agents. Additionally, the potential applications of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide in other fields, such as agriculture and environmental science, can also be explored.

Synthesis Methods

The synthesis of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide involves the reaction between 3-bromo-benzohydrazide and 3-methoxybenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide as a yellow crystalline solid.

Scientific Research Applications

3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. Its most promising application is in the field of medicinal chemistry, where it has shown significant potential as an anti-cancer agent. 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for their survival.

properties

IUPAC Name

3-bromo-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-20-14-7-2-4-11(8-14)10-17-18-15(19)12-5-3-6-13(16)9-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNUQYCTIMLQFI-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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